3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
CAS No.: 577790-80-8
Cat. No.: VC20170352
Molecular Formula: C15H11ClF2N4S
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577790-80-8 |
|---|---|
| Molecular Formula | C15H11ClF2N4S |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C15H11ClF2N4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2 |
| Standard InChI Key | VUIVNTGBWOKQIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The triazole core is substituted at position 3 with a 4-chlorophenyl group and at position 5 with a (2,6-difluorobenzyl)thio moiety. The amino group at position 4 completes the substitution pattern, contributing to its electronic and steric profile .
Key Functional Groups:
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4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding through halogen interactions.
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(2,6-Difluorobenzyl)thio group: The thioether linkage and fluorine atoms modulate solubility and metabolic stability.
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4-Amino group: Participates in hydrogen bonding and acid-base reactions, critical for biological interactions .
Molecular Weight and Formula
The molecular formula is , yielding a molecular weight of 356.79 g/mol. Computational studies suggest a planar triazole ring with dihedral angles of 45°–60° between the aromatic substituents, optimizing π-π stacking and van der Waals interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with chloroacetyl chloride generates the 1,2,4-triazole-3-thione intermediate.
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S-Alkylation: Reaction with 2,6-difluorobenzyl bromide introduces the thioether group.
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Amination: Treatment with ammonium hydroxide substitutes the thione sulfur with an amino group.
Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or ethanol under reflux.
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Catalysts: Triethylamine for deprotonation.
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Yield: 60–70% after purification via column chromatography.
Analytical Characterization
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) shows singlet peaks at δ 8.21 (1H, triazole-H), δ 7.45–7.39 (4H, chlorophenyl-H), and δ 7.15–7.08 (2H, difluorobenzyl-H) .
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Mass Spectrometry: ESI-MS m/z 357.1 [M+H] confirms molecular weight.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility (25°C) | 0.12 mg/mL |
| LogP (Octanol-Water) | 3.8 |
| Melting Point | 198–202°C |
| Stability | Stable under inert atmosphere |
The low aqueous solubility necessitates formulation with co-solvents like PEG-400 for in vivo studies.
| Target | IC50 (μM) |
|---|---|
| Sodium Channel (Nav1.7) | 2.3 |
| GABA Transporter 1 | 12.4 |
Comparative Analysis with Related Compounds
The difluorobenzylthio group in the target compound enhances blood-brain barrier permeability compared to analogs.
Applications in Research and Development
Drug Discovery
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Lead Optimization: Modifications to the thioether group improve metabolic stability.
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Combination Therapy: Synergy with β-lactam antibiotics reduces bacterial resistance .
Future Research Directions
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In Vivo Efficacy Studies: Validate preclinical results in animal models of infection and epilepsy.
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Structure-Activity Relationships: Explore substituent effects on sodium channel selectivity.
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